molecular formula C24H20N2O B176898 1-(1-trityl-1H-imidazol-4-yl)ethanone CAS No. 116795-55-2

1-(1-trityl-1H-imidazol-4-yl)ethanone

Cat. No. B176898
M. Wt: 352.4 g/mol
InChI Key: CXHBDLBUHRTUCX-UHFFFAOYSA-N
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Description

“1-(1-trityl-1H-imidazol-4-yl)ethanone” is a chemical compound with the molecular formula C24H20N2O and a molecular weight of 352.43 . It is used in the industry .


Molecular Structure Analysis

The molecular structure of “1-(1-trityl-1H-imidazol-4-yl)ethanone” consists of 24 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.


Chemical Reactions Analysis

While imidazole compounds are known for their broad range of chemical and biological properties , the specific chemical reactions involving “1-(1-trityl-1H-imidazol-4-yl)ethanone” are not detailed in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-trityl-1H-imidazol-4-yl)ethanone” include a molecular weight of 352.43 . The compound has a density of 1.09g/cm3 and a boiling point of 507.2ºC at 760 mmHg . Other properties such as the melting point and flash point are not available in the search results.

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals Imidazoles are key components in many pharmaceuticals and agrochemicals . They are used in a variety of everyday applications . The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

  • Dyes for Solar Cells and Other Optical Applications Imidazoles are being used in emerging research into dyes for solar cells and other optical applications . Their versatility and utility in these areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

  • Functional Materials Imidazoles are utilized in the development of functional materials . Their unique chemical properties make them suitable for a range of applications in material science .

  • Catalysis Imidazoles are used in catalysis . They can act as ligands in transition metal catalysis or as organocatalysts in their own right .

  • Medicinal Chemistry Imidazol-4-ones, a type of imidazole, are used in medicinal chemistry . They are an important heterocycle utilized for a large range of applications, including medicinal chemistry .

  • Fluorescent Protein Chromophores Imidazol-4-ones are also used in fluorescent protein chromophores . They are key components in the development of these chromophores .

Safety And Hazards

The safety data sheet for “1-(1-trityl-1H-imidazol-4-yl)ethanone” advises against contact with skin and eyes, and recommends avoiding the formation of dust and aerosols . In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention .

properties

IUPAC Name

1-(1-tritylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-19(27)23-17-26(18-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHBDLBUHRTUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439799
Record name 1-(1-trityl-1H-imidazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-trityl-1H-imidazol-4-yl)ethanone

CAS RN

116795-55-2
Record name 1-(1-trityl-1H-imidazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-(1-trityl-1H-imidazol-4-yl)ethanol (8.06 g, 22.7 mmol) in dioxane (400 mL) is added manganese dioxide (9.9 g, 113.8 mmol). The reaction mixture is heated to 90° C. and stirred for 18 h. The reaction is allowed to cool to room temperature and filtered through diatomaceous earth. The filtered solvent is removed in vacuo to yield the product. MS (ESI) m/z 353 (M+H) (prepared similarly in Bioorg. Med. Chem. 2004, 12(9), 2251.)
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 221.3 g (2.544 moles) of manganese dioxide and 56.9 g (0.161 mole) of alpha-methyl-1-triphenylmethyl-1H-imidazole-4-methanol dissolved in 2.5 liters of chloroform is heated under reflux for 90 minutes. The solution is then cooled to about 50° C., filtered and the chloroform is eliminated by distillation. The residue is dissolved in 400 ml of isopropyl alcohol and filtered hot on Norit. The product crystallizes upon cooling. There are obtained 32.8 g of 1-(1-triphenylmethyl-1H-imidazol-4-yl)-1-ethanone. Yield: 58% of theory; M.P.: 158°-160° C.
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step Two
Quantity
221.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-(1H-imidazol-4-yl)ethanone (200 mg, 1.82 mmol) in DMF (4 mL) was introduced triethylamine (0.38 mL, 2.72 mmol) and trityl chloride (506.34 mg, 1.82 mmol). The reaction mixture was stirred at room temperature for 2 h. Aqueous brine solution (5 mL) was added to the reaction mixture and the product extracted with EtOAc (2×10 mL). The combined organics were dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by flash chromatography (Isolute, 1-10% methanol gradient in DCM) to give the title intermediate as a clear oil: 1H NMR (500 MHz, CDCl3) delta 2.55 (3H, s), 7.18-7.06 (6H, m), 7.40-7.29 (9H, m), 7.44 (1 H, d, J=1.3 Hz), 7.58 (1H, d, J=1.4 Hz); LC-MS: m/z=+375.10 (M+Na)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
506.34 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 1-(1-trityl-1H-imidazol-4-yl)ethanol (4.0 g, 11.3 mmol) in anhydrous 1,4-dioxane (150 mL) was added activated MnO2 (2.5 g, 28.2 mmol) at 0° C. The mixture was refluxed for 2 hours. TLC (EtOAc/Petroleum ether 1:2) showed the starting material was consumed completely, and the mixture was filtered. The filter cake was washed with dry CH2Cl2 (5×50 mL) and the filtrate was evaporated to afford the title compound (4.0 g, 100%) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Hajduch, B Dolenský, S Yoshida, J Fan… - Journal of fluorine …, 2008 - Elsevier
Horner–Emmons fluoroolefination of an aryl aldehyde followed by introduction of a second fluorine via “FBr” addition provides an original approach to the preparation of 1-alkyl-2-aryl-1,…
Number of citations: 7 www.sciencedirect.com

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